molecular formula C15H11ClN2OS B6077545 3-chloro-6-methyl-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide

3-chloro-6-methyl-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B6077545
M. Wt: 302.8 g/mol
InChI Key: CAZIPTYMWNWHMU-UHFFFAOYSA-N
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Description

3-chloro-6-methyl-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-methyl-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiophene Core: Starting with a suitable thiophene derivative, the benzene ring is fused through cyclization reactions.

    Chlorination: Introduction of the chlorine atom at the 3-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Methylation: The methyl group at the 6-position can be introduced using methylating agents like methyl iodide in the presence of a base.

    Amidation: The carboxamide group is introduced by reacting the carboxylic acid derivative with pyridin-2-amine under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases like sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophenes depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Materials Science: In the development of organic semiconductors or light-emitting diodes (LEDs).

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways would involve binding interactions, conformational changes, and downstream signaling effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound without the chlorine, methyl, and carboxamide groups.

    2-Aminobenzothiophene: Similar structure but with an amino group.

    6-Methylbenzothiophene: Lacks the chlorine and carboxamide groups.

Uniqueness

3-chloro-6-methyl-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide is unique due to the specific combination of substituents, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-chloro-6-methyl-N-pyridin-2-yl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c1-9-5-6-10-11(8-9)20-14(13(10)16)15(19)18-12-4-2-3-7-17-12/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZIPTYMWNWHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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